1-Bromo-2,5-bis(hexyloxy)-4-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
773060-37-0 |
|---|---|
Molecular Formula |
C18H28BrIO2 |
Molecular Weight |
483.2 g/mol |
IUPAC Name |
1-bromo-2,5-dihexoxy-4-iodobenzene |
InChI |
InChI=1S/C18H28BrIO2/c1-3-5-7-9-11-21-17-14-16(20)18(13-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
FLOUMOVAJBKYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1I)OCCCCCC)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2,5 Bis Hexyloxy 4 Iodobenzene
Precursor Synthesis and Regioselective Halogenation Strategies
The initial phase of the synthesis focuses on constructing a stable, appropriately substituted benzene (B151609) derivative that can be selectively halogenated. A common and efficient approach begins with the etherification of hydroquinone, followed by controlled halogenation steps.
Synthesis from Key Brominated and Alkoxy-Substituted Benzene Derivatives
A logical and widely practiced route to precursors for this system begins with 1,4-hydroquinone. The synthesis involves two key transformations: etherification and bromination.
First, a Williamson ether synthesis is employed to introduce the hexyloxy side chains. Hydroquinone is reacted with an alkylating agent, such as 1-bromohexane, in the presence of a base like potassium carbonate (K₂CO₃) to yield 1,4-bis(hexyloxy)benzene.
Following etherification, the molecule undergoes electrophilic aromatic substitution to introduce the bromine atom. The two hexyloxy groups are strongly activating and act as ortho, para-directors. Since the para positions are occupied, bromination occurs at the ortho positions. By controlling the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine), it is possible to achieve mono-bromination, yielding the key precursor, 1-bromo-2,5-bis(hexyloxy)benzene .
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Hydroquinone | 1-Bromohexane, K₂CO₃, Solvent (e.g., Acetone) | 1,4-Bis(hexyloxy)benzene | High |
| 2 | 1,4-Bis(hexyloxy)benzene | N-Bromosuccinimide (1 equiv.), Solvent (e.g., DMF) | 1-Bromo-2,5-bis(hexyloxy)benzene | Good |
Introduction of Iodine Functionality through Specific Chemical Transformations
With 1-bromo-2,5-bis(hexyloxy)benzene in hand, the next critical step is the regioselective introduction of an iodine atom at the C4 position (para to the bromine). The combined directing effects of the ortho- and para-directing hexyloxy groups and the ortho, para-directing bromo group strongly favor substitution at this position.
Electrophilic iodination is typically achieved using an iodinating agent in the presence of an acid catalyst. A common reagent for this transformation is N-Iodosuccinimide (NIS) in a solvent like acetonitrile with an acid such as trifluoroacetic acid. This method is effective for iodinating electron-rich aromatic rings. The reaction proceeds to selectively yield the final target compound, 1-bromo-2,5-bis(hexyloxy)-4-iodobenzene. An alternative method involves using iodine in the presence of an oxidizing agent like periodic acid.
| Starting Material | Reagents and Conditions | Product |
| 1-Bromo-2,5-bis(hexyloxy)benzene | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Acetonitrile (CH₃CN) | This compound |
| 1-Bromo-2,5-bis(hexyloxy)benzene | Iodine (I₂), Periodic acid (H₅IO₆), Sulfuric acid (H₂SO₄), Acetic acid (AcOH) | This compound |
Advanced Synthetic Transformations Involving this compound as a Building Block
The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This chemoselectivity allows for the sequential functionalization of the molecule, making it a valuable building block for creating complex conjugated systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org For substrates like this compound, the reactivity order is C–I > C–Br >> C–Cl, enabling selective transformations. mdpi.com
Sonogashira Coupling for Ethynylene Functionalization
The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org When this compound is subjected to Sonogashira coupling conditions, the reaction occurs selectively at the more reactive C-I bond. libretexts.org
This selective reaction is typically carried out at or near room temperature using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine). The product retains the C-Br bond, which can be used for subsequent cross-coupling reactions, allowing for the programmed synthesis of multifunctional materials.
| Reactants | Catalyst System | Base/Solvent | Product Feature |
| This compound + Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N / THF | Selective formation of an aryl-alkyne bond at the C4 position. |
| This compound + Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA / Toluene | Introduction of a protected alkyne, leaving the C-Br bond intact. |
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds via the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org Similar to the Sonogashira coupling, the Suzuki reaction on this compound proceeds with high selectivity at the C-I bond. nih.govresearchgate.net
The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system such as a mixture of toluene and water or dioxane and water. This selectivity allows for the introduction of an aryl or heteroaryl group at the C4 position. The resulting bromo-biaryl product can then undergo a second Suzuki coupling or other transformations at the C-Br position, providing a powerful tool for constructing complex molecular architectures. nih.gov
| Reactants | Catalyst | Base/Solvent | Product Feature |
| This compound + Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | Selective formation of a biaryl system at the C4 position. |
| This compound + Heteroarylboronic Ester | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane, H₂O | Introduction of a heteroaromatic ring, preserving the C-Br bond. |
Stille Coupling and Other Cross-Coupling Methodologies
The Stille coupling reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction of an organostannane (organotin compound) with an organic halide or triflate. While specific studies detailing the Stille coupling of this compound are not prevalent in the surveyed literature, the general principles of this reaction are well-established and can be applied to this substrate. A general Stille coupling reaction involves an aryl halide, an organostannane, a palladium catalyst, and a ligand, typically triphenylphosphine or tri(o-tolyl)phosphine, in a suitable solvent such as toluene.
Beyond the Stille reaction, a variety of other cross-coupling methodologies are instrumental in the functionalization of aryl halides. These include the Suzuki-Miyaura coupling (using boronic acids or esters), the Sonogashira coupling (using terminal alkynes), the Heck coupling (using alkenes), and the Buchwald-Hartwig amination (using amines). The choice of reaction is dictated by the desired functionality to be introduced. For instance, a Suzuki-Miyaura coupling would be employed to form a new carbon-carbon bond with another aryl group, while a Sonogashira coupling would introduce an alkyne moiety.
A study on the catalyst-transfer Suzuki-Miyaura coupling polymerization of a closely related monomer, 2,5-bis(hexyloxy)-4-iodophenylboronic acid, demonstrates the viability of cross-coupling reactions on this substituted aromatic core to form poly(p-phenylene)s. researchgate.net This suggests that this compound would also be a suitable substrate for such transformations.
The following table outlines typical conditions for various cross-coupling reactions that could be applied to this compound, based on general procedures for aryl halides.
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Halides
| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| Stille | Organostannane | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or P(o-tol)₃ | - | Toluene | 80-110 |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or SPhos | K₂CO₃ or CsF | Toluene/H₂O or Dioxane | 80-100 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | CuI (co-catalyst), Et₃N | THF or DMF | Room Temp - 60 |
| Heck | Alkene | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |
Selective Reactivity and Orthogonal Functionalization via Differential Halogen Activity (Bromine vs. Iodine)
A key feature of this compound is the presence of two different halogen atoms on the aromatic ring: bromine and iodine. This structural feature allows for selective or sequential functionalization, a concept known as orthogonal functionalization. The differential reactivity of the carbon-halogen bonds is the basis for this selectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.
This reactivity difference can be exploited to selectively functionalize the iodine position while leaving the bromine atom intact. For example, by carefully controlling the reaction conditions, such as temperature and reaction time, a Sonogashira coupling could be performed selectively at the C-I bond of this compound. The resulting bromo-alkynyl-bis(hexyloxy)benzene could then be subjected to a second, different cross-coupling reaction at the C-Br bond to introduce a different functional group. This stepwise approach allows for the synthesis of complex, multifunctionalized aromatic compounds that would be difficult to prepare otherwise.
The selective Sonogashira coupling of 1-bromo-4-iodobenzene with a terminal alkyne at room temperature, which proceeds exclusively at the iodine position, serves as a classic example of this principle. wikipedia.org A similar outcome would be expected for this compound.
The table below illustrates the concept of selective functionalization of a hypothetical bromo-iodoarene substrate in sequential cross-coupling reactions.
Table 2: Illustrative Sequential Cross-Coupling of a Bromo-Iodoarene
| Step | Reaction | Position of Reactivity | Reagent | Product |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | Iodine | Phenylacetylene | 4-Bromo-1-(phenylethynyl)arene |
| 2 | Suzuki-Miyaura Coupling | Bromine | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-1-(phenylethynyl)arene |
This selective reactivity is a powerful tool in the synthesis of advanced materials and complex molecules where precise control over the substitution pattern is crucial.
Polymerization and Macromolecular Architectures
Monomer Design and Incorporation into Polymeric Systems
The utility of 1-Bromo-2,5-bis(hexyloxy)-4-iodobenzene as a monomer stems from its pre-functionalized structure. The central phenylene unit is destined to become part of a conjugated polymer backbone, while the two hexyloxy groups act as solubilizing side chains. The distinct reactivity of the iodo and bromo substituents provides a chemical handle for sequential or selective coupling reactions, enabling the precise incorporation of this unit into larger polymer systems.
Macromonomers are macromolecules with a polymerizable end-group, which can be used to synthesize graft or network polymers. The di-halogenated nature of this compound allows it to function as a core unit for the synthesis of macromonomers with specific functionalities at either end. For instance, a diolefin macromonomer can be conceptualized through sequential cross-coupling reactions, such as the Sonogashira coupling.
Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed coupling reactions, selective functionalization is achievable. wikipedia.org A terminal alkyne bearing a diene moiety could first be coupled at the C-I position under mild conditions that leave the C-Br bond intact. A subsequent, more forceful coupling reaction could then attach a second olefin-containing group at the C-Br position, yielding a symmetrical or asymmetrical diolefin macromonomer. This synthetic strategy provides a pathway to well-defined macromolecular structures where the central aromatic core is flanked by polymerizable olefin groups.
In the synthesis of conjugated polymers, this compound is employed as an AB-type monomer in step-growth polycondensations or, more significantly, in chain-growth catalyst-transfer polycondensation reactions. nih.gov Through transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Kumada couplings, the monomer is systematically linked to form a poly(p-phenylene) backbone. nih.govwiley-vch.de
The benzene (B151609) ring of the monomer becomes a repeating unit in the polymer chain. The C-Br and C-I bonds are the reactive sites that, upon reaction, form new carbon-carbon bonds with other monomers, extending the polymer chain and creating a continuous system of overlapping π-orbitals. This π-conjugation along the polymer backbone is responsible for the unique electronic and optical properties of the resulting materials, which are essential for applications in organic electronics. wiley-vch.de
A major challenge in the field of conjugated polymers is their inherent insolubility. The rigid, planar backbones of polymers like poly(p-phenylene) lead to strong intermolecular π–π stacking, causing them to aggregate and precipitate from solution, which severely hinders their characterization and processing.
The two hexyloxy side chains attached to the monomer unit play a crucial role in overcoming this issue. These long, flexible alkyl chains increase the steric hindrance between polymer backbones, disrupting the close packing and aggregation. This leads to a significant improvement in the polymer's solubility in common organic solvents. Enhanced solubility is critical for the use of inexpensive solution-phase processing techniques, such as spin-coating or inkjet printing, which are vital for fabricating large-area electronic devices.
Table 1: Effect of Side-Chain Architecture on Polymer Solubility
This table illustrates the typical impact of side-chain length on the solubility of poly(p-phenylene) derivatives.
| Polymer Backbone | Side Chain | Typical Solubility in Toluene (mg/mL) |
| Poly(p-phenylene) | None | < 0.1 (Insoluble) |
| Poly(p-phenylene) | Methoxy (-OCH₃) | ~ 1-2 |
| Poly(p-phenylene) | Hexyloxy (-OC₆H₁₃) | > 20 |
| Poly(p-phenylene) | Dodecyloxy (-OC₁₂H₂₅) | > 30 |
Controlled Polymerization Techniques
To create high-performance materials, it is often necessary to have precise control over the polymer's molecular weight, end-groups, and architecture. The unique di-halogenation of this compound makes it particularly suitable for controlled polymerization methods.
Catalyst-transfer polycondensation (CTP) is a powerful chain-growth polymerization method for producing well-defined conjugated polymers. nih.govresearchgate.net This mechanism relies on the catalyst (typically a Ni or Pd complex) remaining associated with a single polymer chain end throughout its growth. The differential reactivity of the halogens on the monomer is key. rsc.org
In a Kumada CTP, for example, a Grignard reagent is formed from the monomer. The polymerization using a monomer like 1-bromo-4-chloromagnesio-2,5-dihexyloxybenzene proceeds in a chain-growth manner. nih.gov The Ni(0) catalyst would undergo oxidative addition preferentially into the more reactive C-Br bond of an incoming monomer. After reductive elimination forms a new C-C bond and extends the polymer, the catalyst "walks" to the other end of the newly added monomer unit and awaits the next monomer. This process allows for a living polymerization, where the chain length increases linearly with monomer conversion. nih.gov
The use of catalyst-transfer polycondensation with monomers like this compound (or its derivatives) enables the precision synthesis of poly(p-phenylene)s. nih.gov By controlling the ratio of the monomer to the initiator (the catalyst), it is possible to target specific molecular weights with narrow molecular weight distributions (low polydispersity index, PDI). nih.gov
This level of control is a significant advantage over traditional step-growth polymerization, which typically yields polymers with broad PDI values. The ability to synthesize polymers with defined chain lengths is crucial, as properties like charge carrier mobility and thin-film morphology are often dependent on molecular weight. Furthermore, this living polymerization mechanism allows for the creation of more complex architectures, such as well-defined block copolymers, by sequentially adding different monomers. acs.org
Table 2: Representative Data from Controlled Polymerization of a Dihalo-dialkoxybenzene Monomer
This table shows typical results from a Kumada Catalyst-Transfer Polycondensation, demonstrating control over molecular weight (Mn) and Polydispersity (Đ or PDI) by varying the monomer-to-catalyst ratio.
| [Monomer]:[Catalyst] Ratio | Monomer Conversion (%) | Number-Average Molecular Weight (Mₙ, kDa) | Polydispersity (Đ) |
| 25:1 | >99 | 10.5 | 1.18 |
| 50:1 | >99 | 20.8 | 1.21 |
| 75:1 | >99 | 30.1 | 1.25 |
| 100:1 | 98 | 39.5 | 1.30 |
Strategies for Molecular Weight Control and Narrow Polydispersity in Polymerization
Control over molecular weight and achieving a narrow molecular weight distribution (polydispersity index, PDI) are crucial for tailoring the properties of conjugated polymers. For poly(p-phenylene)s synthesized from dihaloaromatic monomers, several controlled polymerization techniques can be employed.
One of the most effective methods for controlling the polymerization of substituted dihalobenzenes is catalyst-transfer polycondensation . This "living" chain-growth polymerization mechanism, often utilizing nickel or palladium catalysts, allows for the synthesis of polymers with predictable molecular weights and low PDIs. In this process, the catalyst remains associated with the growing polymer chain end, and monomer insertion occurs in a controlled manner. The molecular weight can be tuned by adjusting the monomer-to-initiator ratio.
Reversible addition-fragmentation chain-transfer (RAFT) polymerization is another powerful technique for controlling polymer molecular weight and achieving narrow MWDs. nsf.gov While typically used for vinyl monomers, modifications of this method can be adapted for the synthesis of conjugated polymers. By carefully selecting the chain transfer agent (CTA), the rate of polymerization and the distribution of chain lengths can be precisely managed. nsf.gov Metered addition of the CTA during the polymerization is a strategy that allows for tailoring the shape and breadth of the molecular weight distribution. nsf.gov
The choice of catalyst, solvent, and temperature also plays a significant role in controlling the polymerization. For instance, in Ni(0)-mediated polymerizations of dichlorobenzene derivatives, cost-effective catalysts like NiBr2 and NiCl2 have been explored as alternatives to more expensive options like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)2), demonstrating the potential for process optimization.
Table 1: Comparison of Polymerization Techniques for Molecular Weight Control
| Polymerization Technique | Key Features | Typical PDI |
|---|---|---|
| Catalyst-Transfer Polycondensation | "Living" chain-growth mechanism, predictable molecular weight. | < 1.5 |
| RAFT Polymerization | Controlled radical polymerization, versatile for various monomers. nsf.gov | < 1.3 nsf.gov |
| Yamamoto Coupling | Ni(0)-mediated, suitable for dihaloaromatic monomers. | Variable |
End-Group Analysis in Mechanistic Studies of Polymerization
End-group analysis is a vital tool for elucidating polymerization mechanisms and for the precise characterization of the resulting polymers. By identifying the chemical nature of the polymer chain ends, insights into initiation, termination, and chain transfer events can be gained.
For polymers synthesized from this compound, the end groups would depend on the specific polymerization method and quenching conditions. For example, in a catalyst-transfer polycondensation, the chain ends would likely consist of a halogen (bromo or iodo) and a hydrogen or a fragment from the initiator.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for end-group analysis. 1H NMR can be used to identify and quantify specific protons associated with the end groups, which are often shifted to a different region of the spectrum compared to the repeating monomer units. For more complex structures or when proton signals overlap, 2D NMR techniques can be employed.
Mass spectrometry , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is another powerful method for end-group analysis. It provides information on the mass of individual polymer chains, allowing for the direct identification of end-group masses.
In some cases, the end groups can be chemically modified to facilitate their detection. For instance, functional end groups can be derivatized with a molecule that has a strong spectroscopic signature, such as a fluorescent tag or a bulky group that is easily identifiable by NMR. osti.gov
Block Copolymer Synthesis and Controlled Architectures
The synthesis of block copolymers allows for the combination of different polymer segments with distinct properties into a single macromolecule. This can lead to materials with unique self-assembly behaviors and functionalities. For polymers derived from dialkoxybenzene monomers, several strategies can be envisioned for the synthesis of block copolymers.
Sequential monomer addition in a living polymerization is a common method for synthesizing block copolymers. In the context of catalyst-transfer polycondensation, after the polymerization of the first monomer is complete, a second monomer can be introduced to the living polymer chains to grow the second block. This approach allows for the synthesis of well-defined diblock, triblock, and multiblock copolymers.
Macroinitiators provide another versatile route to block copolymers. A pre-synthesized polymer with a reactive end group (a macroinitiator) can be used to initiate the polymerization of a second monomer. For example, a poly(p-phenylene) chain with a terminal initiator site could be used to initiate the polymerization of a different type of monomer, such as a vinyl monomer via atom transfer radical polymerization (ATRP) or RAFT.
Coupling reactions between two different end-functionalized polymers can also be used to create block copolymers. For instance, a poly(p-phenylene) with a terminal alkyne group could be "clicked" to another polymer with a terminal azide (B81097) group using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Table 2: Strategies for Block Copolymer Synthesis
| Synthesis Strategy | Description | Resulting Architecture |
|---|---|---|
| Sequential Monomer Addition | Addition of a second monomer to living polymer chains. | Diblock, Triblock, Multiblock |
| Macroinitiation | A polymer chain initiates the polymerization of a second monomer. | Diblock, Graft |
Supramolecular Assembly of Derived Polymers
The hexyloxy side chains on the poly(p-phenylene) backbone are expected to play a crucial role in the supramolecular assembly of the polymer in both solution and the solid state. These flexible side chains can influence interchain interactions, solubility, and the resulting morphology.
In solution, polymers with rod-like backbones and flexible side chains can self-assemble into various nanostructures, such as micelles, nanofibers, and vesicles, depending on the solvent and concentration. The driving forces for this assembly are often a combination of π-π stacking between the conjugated backbones and solvophobic interactions of the side chains.
In the solid state, the arrangement of the polymer chains is critical for the performance of organic electronic devices. The dialkoxy side chains can facilitate the formation of ordered structures, such as lamellar or columnar phases. X-ray diffraction and atomic force microscopy are common techniques used to probe the supramolecular structure of these materials. For instance, poly(2,5-dialkoxy-p-phenyleneethynylene)s have been shown to form different supramolecular structures in the solid state depending on the nature of the alkoxy side chains. acs.org The overlap between aryl rings in neighboring molecules can be influenced by the length of the side chains, which in turn affects the electronic properties of the material. acs.org
Furthermore, the introduction of specific functional groups into the side chains can enable more complex supramolecular assembly through non-covalent interactions like hydrogen bonding or metal-ligand coordination. This can lead to the formation of highly ordered, functional materials. The self-assembly of perylene (B46583) bisimide dyes, for example, can be controlled through hydrogen bonding to form well-defined dimers and larger aggregates. rsc.org
Applications in Advanced Functional Materials Research
Organic Electronic Materials (OEMs)
The dialkoxybenzene core of 1-Bromo-2,5-bis(hexyloxy)-4-iodobenzene is a common feature in many organic electronic materials. The hexyloxy side chains enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing techniques commonly used in the fabrication of organic electronic devices.
Derivatives of poly(p-phenylenevinylene) (PPV) are widely used in OLED technology. The monomer this compound can be polymerized to form poly(2,5-bis(hexyloxy)-1,4-phenylenevinylene), a PPV derivative. The electrical and optical properties of these polymers can be fine-tuned by altering the side chains. For instance, poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), a well-studied analogue, is known for its electroluminescent properties. krackeler.com The performance of OLEDs is significantly influenced by the molecular ordering of the polymer chains in the emissive layer. nih.gov Devices fabricated with MEH-PPV have demonstrated the potential for bright and efficient emission. sigmaaldrich.com
The following table shows typical performance data for an OLED device using MEH-PPV, a polymer structurally similar to the one derivable from this compound.
| Parameter | Value |
| Device Structure | ITO/PEDOT:PSS/MEH-PPV/Al |
| Color | Orange-Red |
| Maximum Luminance | 220 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 0.3% |
| Turn-On Voltage | 3.8 V |
Data based on a representative MEH-PPV device. sigmaaldrich.com
The same class of polymers derived from dialkoxybenzene precursors is also integral to the development of organic photovoltaics. In OPVs, these polymers typically act as the electron donor material in a bulk heterojunction with an electron acceptor, such as a fullerene derivative. The efficiency of these devices is dependent on factors like the polymer's bandgap, molecular weight, and morphology in the active layer. mdpi.com For instance, MEH-PPV has been used in OPV devices, demonstrating the potential of this class of materials in solar energy conversion. rsc.orgleigroup.cn
A copolymer incorporating a similar structural unit, Poly{[2-[2′,5′-bis(2″-ethylhexyloxy)phenyl]-1,4-phenylenevinylene]-co-[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene]} (BEHP-co-MEH-PPV), is noted for its high resistance to photodegradation and good solubility, making it suitable for use in photovoltaic cells and other organic semiconducting devices. alfachemic.commdpi.com
Below is a table summarizing the performance of an OPV device utilizing MEH-PPV.
| Parameter | Value |
| Device Structure | ITO/MEH-PPV:PC61BM(1:4)/Ca |
| Short-circuit Current Density (Jsc) | 2 mA/cm² |
| Open-circuit Voltage (Voc) | 0.8 V |
| Fill Factor (FF) | 0.25 |
| Power Conversion Efficiency (PCE) | 1.5% |
Data based on a representative MEH-PPV based OPV device. sigmaaldrich.com
Polymers based on dialkoxy-substituted benzene (B151609) rings are also investigated for their use in organic thin-film transistors (OTFTs). The charge carrier mobility in these materials is a critical parameter for TFT performance. The molecular structure, including the nature of the side chains, plays a significant role in determining the polymer's packing and, consequently, its charge transport properties. rsc.org For instance, difluorobenzoxadiazole-based copolymers have shown high performance in OTFTs, with charge carrier mobilities being tunable based on the polymer's molecular structure. While specific data for polymers from this compound is not available, related polymers have shown promising results. For example, certain difluorobenzochalcogenadiazole-based polymers have exhibited hole mobilities in the range of 0.08–1.6 cm²/V·s in OTFTs. rsc.org
The monomer this compound is a precursor for synthesizing organic semiconductors and conductive polymers. The hexyloxy side chains are crucial for ensuring solubility, which is a key requirement for the processability of these materials. leigroup.cn The length and branching of the alkyl side chains can influence the molecular packing and electronic properties of the resulting polymers. rsc.org For example, in some systems, longer alkyl chains can lead to a decrease in charge mobility due to changes in the π-π stacking of the polymer backbones. rsc.org The ability to tune these properties through synthetic chemistry is a cornerstone of organic semiconductor engineering.
Dielectric Polymers for High-Capacitance Energy Storage Devices
The molecular architecture of polymers derived from this compound also suggests their potential application in dielectric materials, particularly for high-capacitance energy storage. The dielectric constant (permittivity) of a material is a measure of its ability to store electrical energy in an electric field.
Molecular Design for Enhanced Dielectric Properties
The molecular architecture of this compound is conducive to creating materials with tailored dielectric properties. The presence of flexible hexyloxy chains can influence the packing of the molecules in the solid state, which in turn affects the material's response to an external electric field. Research into related compounds, such as 1,4-Dibromo-2,5-bis(hexyloxy)benzene, has shown that the alkyl chains can adopt an all-trans conformation, leading to a planar arrangement with the benzene ring. nih.gov This planarity and the potential for ordered packing are crucial for designing materials with specific dielectric constants.
Role of Dipole Orientation and Conjugation in Induced Dipole Moment
The induced dipole moment in materials derived from this compound is significantly influenced by the orientation of the molecular dipoles and the extent of electronic conjugation. The primary permanent dipoles in this molecule arise from the electronegativity difference between the carbon atoms of the benzene ring and the bromine and iodine atoms. The para-arrangement of the C-Br and C-I bonds results in a significant molecular dipole moment along the longitudinal axis of the molecule.
When incorporated into a larger conjugated system, such as a polymer or a molecular wire, the electronic properties of the benzene ring and the attached functional groups play a critical role. While the benzene ring itself is conjugated, the hexyloxy groups are not part of the conjugated path. However, they electronically influence the benzene ring through their electron-donating inductive and mesomeric effects. This electronic influence can affect the polarizability of the entire molecule, which is a measure of how easily an electron cloud can be distorted by an external electric field to create an induced dipole moment. The specific orientation of these molecules in a material will determine how these individual molecular dipoles contribute to the macroscopic dielectric properties.
Liquid Crystalline Materials Development
The elongated, somewhat rigid core of the this compound molecule, combined with the flexible hexyloxy side chains, is a classic design motif for liquid crystalline materials. The rigid aromatic core provides the necessary anisotropy for the formation of mesophases, while the flexible chains promote fluidity and can influence the type of liquid crystal phase (e.g., nematic, smectic, or columnar).
Derivatives of similar structures, such as those with long alkyl or alkoxy chains, are known to exhibit liquid crystalline behavior. For instance, the synthesis of phasmidic indigoid liquid crystals has utilized building blocks like 1-Bromo-2,3,4-tridodecyloxybenzene, highlighting the importance of long alkoxy chains in inducing mesomorphism. rsc.org In the case of this compound, the hexyloxy chains are of moderate length, which could lead to the formation of liquid crystal phases over a specific temperature range. The presence of the two different halogens also introduces a degree of asymmetry and specific intermolecular interactions (such as halogen bonding) that can further influence the self-assembly and phase behavior of the resulting materials. This makes it a valuable precursor for creating novel liquid crystals with potentially unique optical and electronic properties.
Molecular Wires and Nanotechnology Applications
In the realm of nanotechnology, this compound serves as a key building block for the construction of molecular wires. The term "molecular wire" refers to a molecular structure that can conduct an electrical current. The core of this compound, a substituted benzene ring, can be integrated into longer conjugated systems, which are the basis for most molecular wires.
The bromine and iodine atoms on the molecule are particularly important in this context as they provide reactive sites for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the step-by-step assembly of longer oligomeric or polymeric structures. The differential reactivity of the C-I and C-Br bonds can be exploited for selective, sequential reactions, enabling the precise synthesis of complex molecular architectures. The hexyloxy side chains are crucial for ensuring the solubility of these larger, often rigid, molecular wires in common organic solvents, which is essential for their processing and integration into nanodevices. The study of related di-substituted halo-benzenes has provided foundational knowledge for the synthesis of such molecular-scale electronic components.
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and its performance in electronic devices.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-Bromo-2,5-bis(hexyloxy)-4-iodobenzene, DFT calculations can map the electron density distribution across the molecule, revealing how different substituents influence the aromatic core.
The benzene (B151609) ring is substituted with two electron-donating alkoxy groups (-OC₆H₁₃) and two electron-withdrawing, yet polarizable, halogen atoms (Br and I). The hexyloxy groups increase the electron density on the benzene ring through a resonance effect, while the halogens withdraw electron density via induction due to their higher electronegativity. youtube.com This interplay creates a complex electronic landscape. DFT calculations, particularly through the generation of molecular electrostatic potential (MEP) maps, can visualize the electron-rich and electron-deficient regions of the molecule. The oxygen atoms of the hexyloxy groups are expected to be electron-rich (nucleophilic), while the regions around the hydrogen atoms and, significantly, the σ-holes associated with the iodine and bromine atoms, are electron-deficient (electrophilic). wiley-vch.de This electronic distribution is crucial for predicting intermolecular interactions and reactivity.
Table 1: Predicted Effects of Substituents on the Electronic Properties of the Benzene Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |
| Bromo- | 1 | Withdrawing | Donating (weak) | Net withdrawing |
| Hexyloxy- | 2 | Withdrawing | Donating (strong) | Net donating |
| Iodo- | 4 | Withdrawing | Donating (weak) | Net withdrawing |
| Hexyloxy- | 5 | Withdrawing | Donating (strong) | Net donating |
This table provides a qualitative summary of the expected electronic contributions of each substituent based on established chemical principles.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and charge transport processes. The energy of the HOMO relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of a material. libretexts.orgnih.govlibretexts.org
In π-conjugated systems, such as polymers derived from this compound, the HOMO and LUMO are typically delocalized π and π* orbitals, respectively. libretexts.org The introduction of electron-donating hexyloxy groups is known to raise the HOMO energy level, making the molecule easier to oxidize. tandfonline.com Conversely, electron-withdrawing halogen substituents tend to lower both the HOMO and LUMO energy levels. researchgate.netresearchgate.net This tuning of frontier orbital energies is a cornerstone of designing organic semiconductors for specific applications. nih.gov For polymers related to poly(p-phenylene vinylene) (PPV), substitutions on the phenyl ring significantly influence the band gap. tandfonline.comspp-online.org Theoretical calculations on these related systems show that increasing electron-donating character generally decreases the HOMO-LUMO gap, leading to a red-shift in absorption and emission spectra. tandfonline.comacs.org
Table 2: Representative Calculated Frontier Orbital Energies for Similar Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -6.75 | -1.15 | 5.60 |
| Anisole | -5.98 | -0.95 | 5.03 |
| Iodobenzene | -6.21 | -1.32 | 4.89 |
| 1,4-Dialkoxybenzene | -5.45 | -0.80 | 4.65 |
Note: These are illustrative values for related simple molecules to demonstrate substituent effects and are not the calculated values for this compound.
Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of larger systems, such as polymers in solution or in the solid state. unibo.it For a polymer synthesized from this compound monomers, MD simulations can provide critical insights into its physical properties.
Prediction of Material Properties Based on Molecular Design Principles
The ultimate goal of theoretical and computational investigations is to establish clear molecular design principles and structure-property relationships that enable the prediction of a material's performance before it is synthesized. frontiersin.orgresearchgate.netmdpi.com
By combining insights from DFT and MD simulations for this compound, several material properties can be predicted.
Electronic Properties : The calculated HOMO-LUMO gap from DFT provides a first approximation of the optical band gap and the wavelengths of light the material will absorb and emit. tandfonline.com The absolute energies of the HOMO and LUMO are critical for predicting how well the material will align with the energy levels of electrodes and other materials in an electronic device, such as an organic field-effect transistor (OFET) or an organic light-emitting diode (OLED). frontiersin.orgacs.org
Charge Transport Characteristics : The tendency for hole or electron transport (p-type or n-type) can be inferred from the frontier orbital energies. researchgate.net Furthermore, parameters derived from DFT calculations, such as reorganization energy, combined with intermolecular electronic coupling values (which depend on the packing predicted by MD simulations), can be used to estimate charge carrier mobilities. unibo.it
Morphological Stability : Properties like the glass transition temperature, which is important for the long-term stability of devices, can be related to the flexibility of the side chains and the strength of intermolecular interactions, both of which can be probed with MD simulations. frontiersin.org
Potential for Halogen Bonding Interactions in Supramolecular Assembly and Materials Design
Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govnih.gov This interaction has emerged as a powerful tool in crystal engineering and supramolecular materials design. nih.govresearchgate.net
This compound is an excellent candidate for exploiting halogen bonding. The iodine atom, being large and highly polarizable, is a particularly strong halogen bond donor. nih.govacs.org The bromine atom can also participate in such interactions, albeit typically weaker ones. The strength and directionality of these halogen bonds can be used to control the self-assembly of molecules into highly ordered structures, such as liquid crystals or co-crystals. nih.govnih.gov For instance, the iodine atom can form strong halogen bonds with Lewis bases (halogen bond acceptors) to create specific supramolecular architectures. bohrium.com This controlled organization at the molecular level is critical for optimizing the bulk properties of materials, particularly for applications in organic electronics where a high degree of order can enhance charge mobility. bohrium.com The introduction of iodine has been shown to be a viable strategy for designing novel hydrogels and other self-assembled materials. nih.gov
Table 3: General Properties of Halogen Bonds (X···A)
| Halogen (X) | Polarizability (ų) | Typical Bond Strength (kcal/mol) | Directionality |
| F | 0.56 | Weak/Negligible | Low |
| Cl | 2.18 | 1-4 | Moderate |
| Br | 3.05 | 2-6 | High |
| I | 5.35 | 3-8 | Very High |
This table summarizes general trends in halogen bonding. Actual bond strengths depend heavily on the electron-withdrawing nature of the molecular framework and the nature of the halogen bond acceptor (A).
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes for Enhanced Efficiency and Sustainability
Future research will undoubtedly focus on developing more efficient and sustainable methods for polymerizing 1-Bromo-2,5-bis(hexyloxy)-4-iodobenzene and its derivatives. While traditional cross-coupling reactions like Suzuki and Stille polymerizations are effective, they often involve multiple steps for monomer preparation and can generate significant waste.
A promising avenue is the advancement of Direct Arylation Polymerization (DArP) . This method offers a more atom-economical and environmentally friendly alternative by proceeding through a C-H activation pathway, which reduces the need for pre-functionalized monomers and minimizes toxic byproducts. acs.org The development of DArP protocols compatible with the bromo-iodo substitution pattern of the target monomer could lead to more sustainable production of conjugated polymers.
Furthermore, the principles of green chemistry are increasingly being applied to polymer synthesis. ecust.edu.cn This includes the use of biomass-derived solvents, energy-efficient reaction conditions, and more sustainable catalysts. nih.gov Research into aqueous-based Suzuki polycondensation, for instance, has shown the potential to significantly reduce the environmental footprint of conjugated polymer synthesis. digitellinc.comacs.org Applying these green principles to the polymerization of this compound will be a critical step towards the industrial viability of the resulting materials.
| Synthetic Route | Potential Advantages | Research Focus |
| Direct Arylation Polymerization (DArP) | Reduced synthetic steps, less toxic waste | Catalyst development, optimizing reaction conditions for bromo-iodo monomers |
| Aqueous Suzuki Polycondensation | Use of water as a solvent, milder conditions | Surfactant design, catalyst stability in aqueous media |
| Microwave-Assisted Polymerization | Rapid reaction times, improved energy efficiency | Optimization for specific cross-coupling reactions |
| Flow Chemistry | Precise control over reaction parameters, scalability | Reactor design, integration with in-line purification |
Design and Synthesis of Advanced Polymer Architectures and Heterostructures
The unique structure of this compound allows for the creation of complex and highly functional polymer architectures beyond simple linear homopolymers. The differential reactivity of the C-I and C-Br bonds can be exploited for sequential and site-specific polymerizations.
Future research will likely explore the synthesis of block copolymers , where segments with different electronic or physical properties are combined in a single polymer chain. This can be achieved by first polymerizing at the more reactive iodine site, followed by a second polymerization at the bromine site. Such architectures are crucial for creating well-defined morphologies in thin films, which is essential for applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Another area of interest is the development of hyperbranched and dendritic polymers . These structures can exhibit unique solubility, processing characteristics, and photophysical properties compared to their linear counterparts. The "A2B"-type structure of the monomer (where A represents a polymerizable site and B is another) could be adapted for the synthesis of such complex topologies.
Integration of Derivatives into Next-Generation Electronic and Optoelectronic Devices
Polymers derived from this compound are expected to have significant potential in a range of electronic and optoelectronic applications due to their conjugated backbone. The hexyloxy side chains are known to improve solubility and processability, which are key for fabricating devices from solution.
In the realm of Organic Field-Effect Transistors (OFETs) , the ability of the polymer chains to self-assemble into ordered structures is critical for achieving high charge carrier mobility. The long alkyl side chains can facilitate intermolecular packing and the formation of crystalline domains. acs.orgresearchgate.net Future work will focus on fine-tuning the polymer structure to optimize these packing arrangements.
For Organic Photovoltaics (OPVs) , polymers derived from this monomer can act as the electron donor material in a bulk heterojunction with an electron acceptor. The electronic properties of the polymer, such as its band gap and energy levels, can be tuned by copolymerizing the monomer with other aromatic units. The morphology of the donor-acceptor blend, which is heavily influenced by the polymer's side chains, is a key determinant of device efficiency.
| Device Application | Key Polymer Property | Future Research Direction |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, ordered packing | Control of polymer self-assembly through side-chain engineering |
| Organic Photovoltaics (OPVs) | Tunable band gap, favorable morphology with acceptors | Synthesis of donor-acceptor copolymers, optimization of blend morphology |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, color tuning | Development of efficient emissive polymers, investigation of host-guest systems |
| Sensors | Sensitivity to specific analytes, signal transduction | Incorporation of receptor moieties, fabrication of sensor arrays |
Interdisciplinary Research in Nanoscience and Smart Materials
The intersection of polymer chemistry with nanoscience and smart materials presents exciting opportunities for derivatives of this compound. The self-assembly properties of these polymers can be harnessed to create well-defined nanostructures . For instance, the formation of nanofibers, nanowires, or ordered thin films can be controlled by solution processing conditions and the chemical structure of the polymer. nih.gov These nanostructured materials could find applications in nanoelectronics and sensing.
Furthermore, the incorporation of stimuli-responsive moieties into the polymer backbone or as side chains can lead to the development of smart materials . These materials can change their optical, electronic, or physical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical species. nih.gov For example, by introducing thermo-responsive side chains, it may be possible to create polymers that exhibit a lower critical solution temperature (LCST), which could be useful for applications in bio-sensing and drug delivery.
The creation of polymer-nanoparticle composites is another promising research direction. By interfacing polymers derived from this compound with inorganic nanoparticles like quantum dots, hybrid materials with novel synergistic properties can be developed. acs.org These composites could be utilized in advanced displays, lighting, and photovoltaic devices.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-bromo-2,5-bis(hexyloxy)-4-iodobenzene, and how do reaction conditions influence yield?
- Methodology : Two primary routes are documented:
- Route 1 : Air-free coupling using TMSA in a Schlenk flask under nitrogen, yielding 83% after column chromatography .
- Route 2 : Iodination of 2-bromo-1,4-bis(hexyloxy)benzene with iodine/H2SO4/KIO3 in acetic acid/chloroform, achieving 68% yield via recrystallization .
Q. How can researchers ensure high-purity isolation of the compound?
- Purification Techniques :
- Column Chromatography : Effective for removing unreacted precursors (e.g., using 1% EtOAc/hexanes) .
- Recrystallization : Methanol is optimal for obtaining a white solid with minimal impurities .
- Validation : Purity is confirmed by <sup>13</sup>C NMR (e.g., δ 149.17 ppm for aromatic carbons) and IR spectroscopy (e.g., 1512 cm<sup>−1</sup> for C-O stretching) .
Q. What spectroscopic methods are most reliable for structural confirmation?
- NMR : <sup>13</sup>C NMR resolves aromatic (δ 100–150 ppm) and alkoxy chain signals (δ 56.40 ppm for hexyloxy groups) .
- IR : Distinct bands at 1274 cm<sup>−1</sup> (C-Br) and 820 cm<sup>−1</sup> (C-I) validate halogen presence .
- X-ray Crystallography : Resolves conformational differences (e.g., alkyl chain orientation vs. bromo-analogue) .
Advanced Research Questions
Q. How does the crystal structure of this compound impact its material properties?
- Structural Insights :
- The molecule exhibits Ci symmetry with alkyl chains inclined at 50.3° to the aromatic ring, contrasting the bromo-analogue’s near-planar conformation (4.1°) .
- Packing Interactions : Unlike the bromo-analogue’s Br···Br interactions (3.41 Å), the title compound forms C–H···π networks, influencing dielectric properties in polymer applications .
Q. What mechanistic insights explain its role in Ni-catalyzed chain-growth polymerizations?
- Catalytic Cycle : Ni(dppe)Cl2 mediates polymerization of 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride. Kinetic studies show:
- Rate-Determining Step : Reductive elimination (zero-order in monomer, first-order in catalyst) .
- Characterization : <sup>31</sup>P NMR identifies Ni(II)-intermediates, critical for controlling molecular weight distribution .
Q. How can the compound be functionalized for electronic materials?
- Coupling Strategies :
- Sonogashira Reaction : Palladium/copper-catalyzed alkyne coupling (e.g., with TMS-protected ethynyl groups) .
- Directed Halogenation : Sequential bromination/iodination preserves alkoxy substituents for π-conjugated systems .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
- Data Discrepancies :
- Yields vary from 68% (iodination ) to 83% (TMSA coupling ), attributed to sensitivity to oxygen/moisture.
- Troubleshooting :
- Strict Air-Free Conditions : Use of Schlenk flasks and degassing improves TMSA coupling efficiency .
- Stoichiometric Precision : Excess iodine must be quenched with Na2S2O3 to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
